Diversity-oriented synthesis: The paper titled "Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides" [] describes a flexible approach to synthesize a variety of dihydropyridine-3-carboxamide derivatives. This method utilizes Suzuki-Miyaura arylations and parallel solution-phase amidation to introduce diverse substituents on the dihydropyridine core. This information suggests that a similar synthetic strategy could potentially be employed to synthesize "N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" by employing appropriate starting materials and reaction conditions.
Multi-step synthesis: The paper titled "Process development and large-scale synthesis of NK1 antagonist" [] outlines a multi-step synthesis of a complex pyrimidooxazocine derivative. This approach involves various reactions like amide formation, intramolecular cyclization, oxidation, and substitution. Although the target compound differs from the query, this example highlights the possibility of synthesizing "N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" through a series of carefully designed chemical transformations.
Antimicrobial and antifungal agents: Several papers, including [], [], and [], explore the synthesis and antimicrobial activities of various heterocyclic compounds, including some dihydropyridine derivatives. These studies highlight the potential of such compounds as potential drug candidates for treating bacterial and fungal infections. Given the structural similarities, "N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" could also be investigated for potential antimicrobial or antifungal properties.
Cannabinoid CB2 receptor modulators: While not directly related to the specific compound , the papers [] and [] showcase the importance of the cannabinoid system and its potential as a therapeutic target for pain management. Although "N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" might not interact with cannabinoid receptors, these studies demonstrate the significance of exploring diverse chemical entities for their potential therapeutic benefits.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: